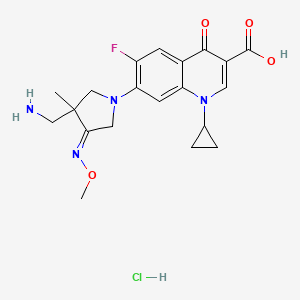
3-Quinolinecarboxylic acid, 7-((4Z)-3-(aminomethyl)-4-(methoxyimino)-3-methyl-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxylic acid, 7-((4Z)-3-(aminomethyl)-4-(methoxyimino)-3-methyl-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (-)- is a complex organic compound with a quinoline core structure. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-((4Z)-3-(aminomethyl)-4-(methoxyimino)-3-methyl-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (-)- typically involves multiple steps, including the formation of the quinoline core, functional group modifications, and the introduction of the pyrrolidinyl and cyclopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: Various substitution reactions can occur at different positions on the quinoline ring, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxide derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various industrial applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Quinolinecarboxylic acid derivatives
- Fluoroquinolones
- Pyrrolidinyl-quinoline compounds
Uniqueness
Compared to similar compounds, 3-Quinolinecarboxylic acid, 7-((4Z)-3-(aminomethyl)-4-(methoxyimino)-3-methyl-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (-)- stands out due to its unique combination of functional groups and structural features. These characteristics contribute to its diverse range of applications and potential therapeutic benefits.
Propriétés
Numéro CAS |
309762-58-1 |
|---|---|
Formule moléculaire |
C20H24ClFN4O4 |
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
7-[(4Z)-3-(aminomethyl)-4-methoxyimino-3-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H23FN4O4.ClH/c1-20(9-22)10-24(8-17(20)23-29-2)16-6-15-12(5-14(16)21)18(26)13(19(27)28)7-25(15)11-3-4-11;/h5-7,11H,3-4,8-10,22H2,1-2H3,(H,27,28);1H/b23-17+; |
Clé InChI |
CYZKABVRITVCDA-YFZNFVDXSA-N |
SMILES isomérique |
CC\1(CN(C/C1=N\OC)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)CN.Cl |
SMILES canonique |
CC1(CN(CC1=NOC)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


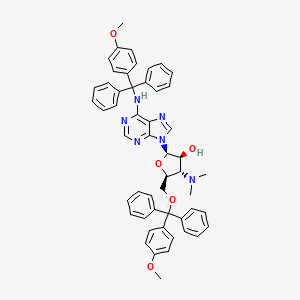
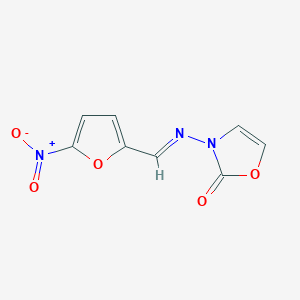

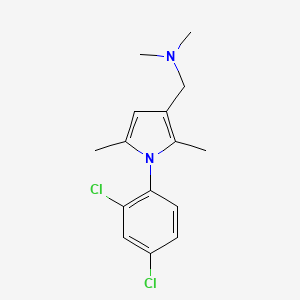
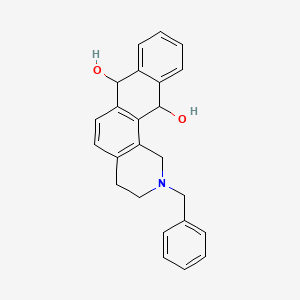
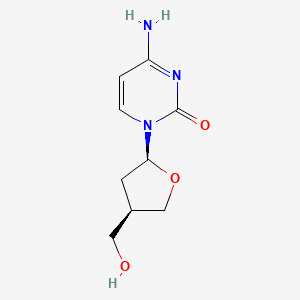
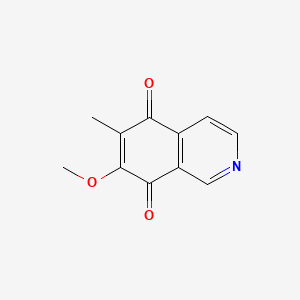
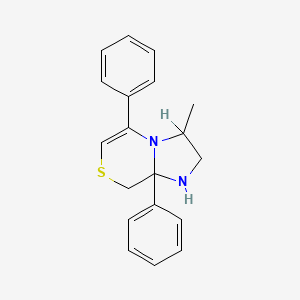
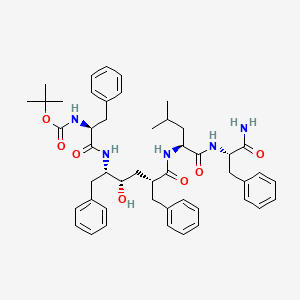
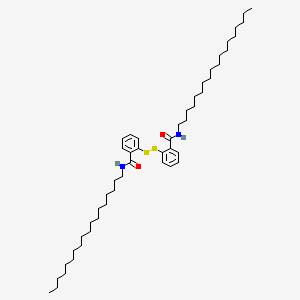
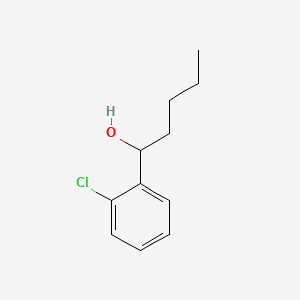
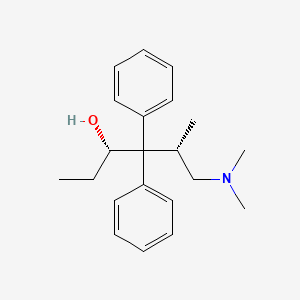
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)

